5-(4-bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with bromophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 5-(4-bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline and 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
5-(4-bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms using reagents like sodium borohydride.
Scientific Research Applications
5-(4-bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to 5-(4-bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. For example:
3-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione: Similar structure but with a chlorine atom instead of bromine.
3-(4-bromophenyl)-4-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents .
Properties
CAS No. |
328556-88-3 |
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Molecular Formula |
C15H12BrN3OS |
Molecular Weight |
362.2g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12BrN3OS/c1-20-13-8-6-12(7-9-13)19-14(17-18-15(19)21)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,21) |
InChI Key |
CGTFUJNFADHJME-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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